molecular formula C26H19BrF5N3O2 B10950417 4-[(4-bromophenoxy)methyl]-N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]benzamide

4-[(4-bromophenoxy)methyl]-N-[3,5-dimethyl-1-(pentafluorobenzyl)-1H-pyrazol-4-yl]benzamide

Cat. No.: B10950417
M. Wt: 580.3 g/mol
InChI Key: YDGZIGAMVHBEQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(4-BROMOPHENOXY)METHYL]-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE is a complex organic compound that features a combination of aromatic rings, halogen substituents, and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-BROMOPHENOXY)METHYL]-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE typically involves multiple steps:

    Formation of the 4-bromophenoxy methyl intermediate: This can be achieved by reacting 4-bromophenol with formaldehyde under basic conditions.

    Synthesis of the pyrazole derivative: The pyrazole ring can be synthesized by reacting 3,5-dimethyl-1H-pyrazole with 2,3,4,5,6-pentafluorobenzyl bromide in the presence of a base such as potassium carbonate.

    Coupling reaction: The final step involves coupling the 4-bromophenoxy methyl intermediate with the pyrazole derivative using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an appropriate solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring.

    Reduction: Reduction reactions can target the bromine substituent, potentially replacing it with a hydrogen atom.

    Substitution: The bromine atom on the phenoxy ring is a common site for nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Products may include carboxylic acids or ketones.

    Reduction: The major product would be the dehalogenated compound.

    Substitution: Products would vary depending on the nucleophile used, but could include ethers or amines.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science: It may be incorporated into polymers to enhance their properties.

Biology

    Enzyme Inhibition: The compound could act as an inhibitor for specific enzymes due to its structural complexity.

    Receptor Binding: It may bind to certain receptors, making it a candidate for drug development.

Medicine

    Drug Development: Its potential as a therapeutic agent can be explored for various diseases, including cancer and inflammatory conditions.

Industry

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism by which 4-[(4-BROMOPHENOXY)METHYL]-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE exerts its effects would depend on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. In receptor binding, it may mimic or block the natural ligand, altering the receptor’s activity.

Comparison with Similar Compounds

Similar Compounds

  • **4-[(4-CHLOROPHENOXY)METHYL]-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE
  • **4-[(4-FLUOROPHENOXY)METHYL]-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE

Uniqueness

The presence of the bromine atom in 4-[(4-BROMOPHENOXY)METHYL]-N-[3,5-DIMETHYL-1-(2,3,4,5,6-PENTAFLUOROBENZYL)-1H-PYRAZOL-4-YL]BENZAMIDE makes it unique compared to its chloro and fluoro analogs. Bromine’s larger atomic size and different electronic properties can lead to variations in reactivity and biological activity.

Properties

Molecular Formula

C26H19BrF5N3O2

Molecular Weight

580.3 g/mol

IUPAC Name

4-[(4-bromophenoxy)methyl]-N-[3,5-dimethyl-1-[(2,3,4,5,6-pentafluorophenyl)methyl]pyrazol-4-yl]benzamide

InChI

InChI=1S/C26H19BrF5N3O2/c1-13-25(14(2)35(34-13)11-19-20(28)22(30)24(32)23(31)21(19)29)33-26(36)16-5-3-15(4-6-16)12-37-18-9-7-17(27)8-10-18/h3-10H,11-12H2,1-2H3,(H,33,36)

InChI Key

YDGZIGAMVHBEQW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1CC2=C(C(=C(C(=C2F)F)F)F)F)C)NC(=O)C3=CC=C(C=C3)COC4=CC=C(C=C4)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.